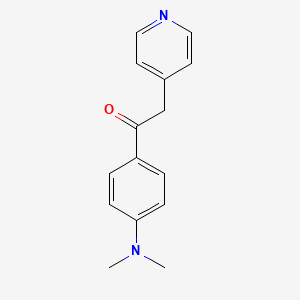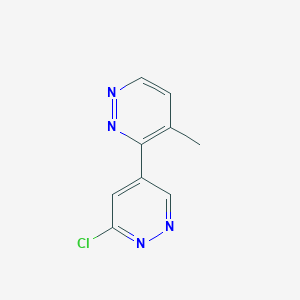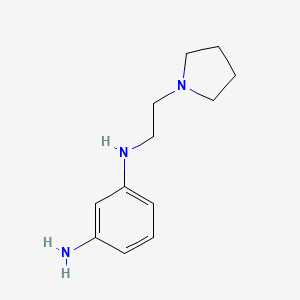
6-Bromo-2-isocyanatoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-isocyanatoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and an isocyanate group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-isocyanatoquinazoline typically involves the bromination of quinazoline derivatives followed by the introduction of the isocyanate group. One common method involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-isocyanatoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation or reduction depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Addition Reactions: Amines or alcohols can be used to react with the isocyanate group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted quinazoline derivatives can be formed.
Addition Products: Urea or carbamate derivatives are common products when the isocyanate group reacts with nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isocyanatoquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression . The compound can also interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
6-Bromoquinazoline: Lacks the isocyanate group but shares the bromine substitution.
2-Isocyanatoquinazoline: Lacks the bromine atom but has the isocyanate group.
6-Bromo-2-mercaptoquinazoline: Contains a thiol group instead of an isocyanate group.
Uniqueness: 6-Bromo-2-isocyanatoquinazoline is unique due to the presence of both the bromine atom and the isocyanate group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C9H4BrN3O |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
6-bromo-2-isocyanatoquinazoline |
InChI |
InChI=1S/C9H4BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-4H |
InChI Key |
XUXDVICZOTWETL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)



